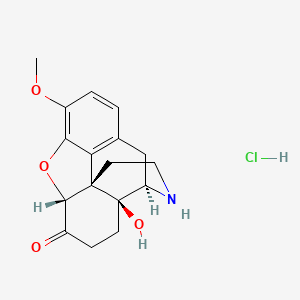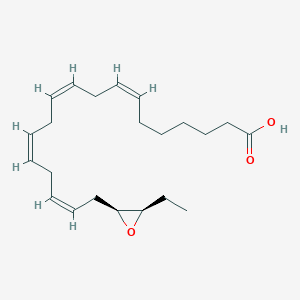
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Übersicht
Beschreibung
The compound “18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid” is a unique chemical compound with vast research potential. It has the molecular formula C24H37NO3 . The compound is also known by other names such as “18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide” and "(4Z,7Z,10Z,13Z,16Z)-18-(3-Ethyloxiran-2-yl)-N-(2-hydroxyethyl)octadeca-4,7,10,13,16-pentaenamide" .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an oxirane ring (a three-membered ring containing an oxygen atom) and a long carbon chain with multiple double bonds . The exact mass of the compound is 387.27734404 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 387.6 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a high number of rotatable bonds (16), suggesting a high degree of molecular flexibility .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Synthetic approaches for polyunsaturated fatty acids similar to 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid have been studied. For instance, the synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid from Rhizobium leguminosarum biovar viciae Nod factor involved coupling a vinylborane compound with ethyl trans-3-iodoacrylate, achieving a good yield and stereospecificity. The successive use of metal-catalyzed coupling and hydro-metallation reactions facilitated the formation of the trienic system (Ghomsi, Goureau, & Treilhou, 2005).
Metabolic Pathways
In cultured fish cells, specific fatty acids such as octadecapentaenoic acid (all-cis delta3,6,9,12,15-18:5) were metabolized to octadecatetraenoic acid (all-cis delta6,9,12,15-18:4) through specific metabolic pathways. This process involved the formation of a 2-trans intermediate, implying the biochemical conversion of fatty acids through enzymatic activities (Ghioni, Porter, Sadler, Tocher, & Sargent, 2001).
Chemical Analysis and Identification
Separation Techniques
The separation and identification of complex fatty acid isomers, such as conjugated octadecadienoic acids (18:2), known as conjugated linoleic acid (CLA), have been refined using chromatographic techniques. Specifically, gas chromatography combined with silver ion high-performance liquid chromatography (Ag + HPLC) and complemented by GC–mass spectrometry (GC–MS) and GC–Fourier transform infrared (FTIR) analyses offered comprehensive profiles of these fatty acids, crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).
Applications in Biotechnology
Biotechnological Synthesis
The biotechnological production of chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable sources like levoglucosenone, demonstrates the integration of green chemistry principles in synthesizing valuable chemical precursors. The described chemo-enzymatic synthesis pathway involved lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation, showcasing an environmentally friendly approach to producing these compounds (Peru, Flourat, Gunawan, Raverty, Jevric, Greatrex, & Allais, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antioxidant activity and show potential as anti-β-lactamase agents .
Mode of Action
It’s suggested that the compound may interact with its targets to induce antioxidant activity
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
Based on its potential antioxidant activity, it may help in neutralizing free radicals and reducing oxidative stress .
Eigenschaften
IUPAC Name |
(7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-7,10,13,16-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFAUCMWTWGQQ-SPPFMMLASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

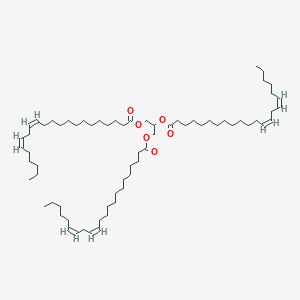


![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)
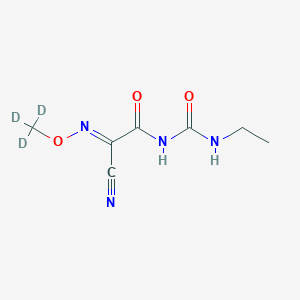
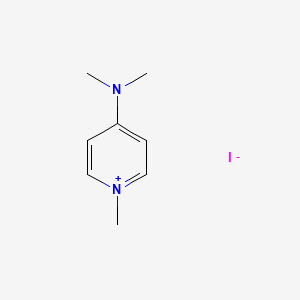

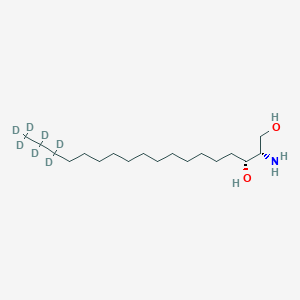
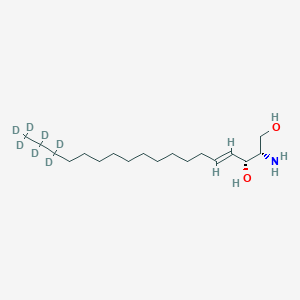

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)
